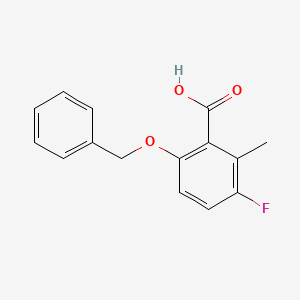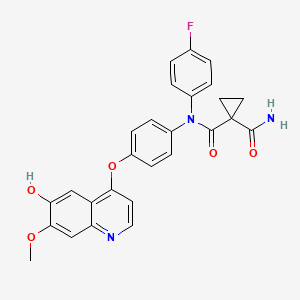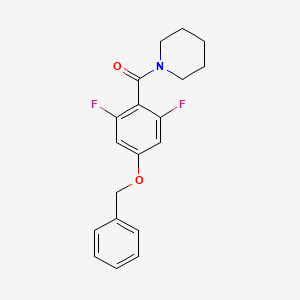![molecular formula C41H47O3P B14764434 1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of tert-butylphenyl groups, hydroxy groups, and a dioxaphosphocine ring, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine typically involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. Common synthetic routes may include:
Formation of tert-butylphenyl intermediates: This step involves the reaction of tert-butylbenzene with appropriate reagents to introduce functional groups.
Cyclization and ring formation: The intermediate compounds undergo cyclization reactions to form the dioxaphosphocine ring.
Hydroxylation and final modifications: Hydroxyl groups are introduced, and final modifications are made to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups, resulting in modified derivatives of the original compound.
Scientific Research Applications
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cell growth and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: It can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Modulation of signaling pathways: The compound may affect various signaling pathways, leading to changes in gene expression and cellular behavior.
Antioxidant activity: It may exhibit antioxidant properties, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-butylbenzil: A structurally related compound with similar tert-butylphenyl groups.
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: Another compound with tert-butylphenyl groups, used in different applications.
Properties
Molecular Formula |
C41H47O3P |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine |
InChI |
InChI=1S/C41H47O3P/c1-37(2,3)27-15-11-25(12-16-27)29-19-21-31-33-35(29)43-45(42)44-36-30(26-13-17-28(18-14-26)38(4,5)6)20-22-32-34(36)41(33,23-39(31,7)8)24-40(32,9)10/h11-22,42H,23-24H2,1-10H3 |
InChI Key |
QJZVMAQPUZYENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC23CC(C4=C2C(=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)OP(OC6=C(C=CC1=C36)C7=CC=C(C=C7)C(C)(C)C)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


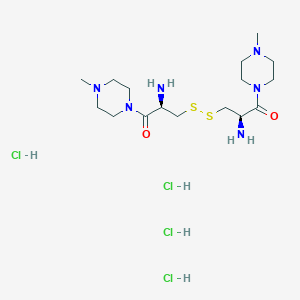
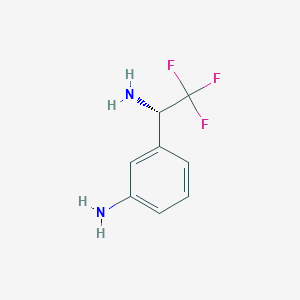

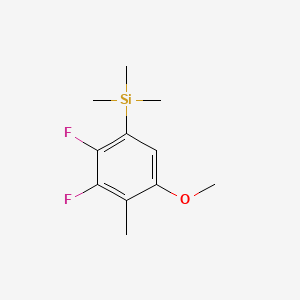
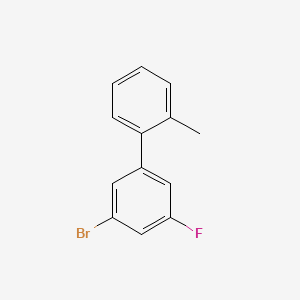

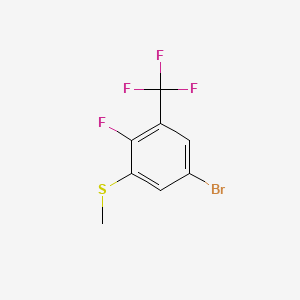
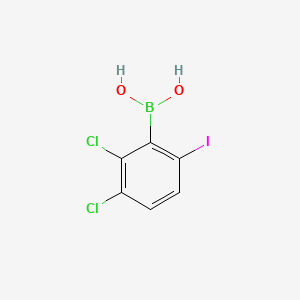
![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
